molecular formula C17H16ClNO4 B11508431 Propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)-

Propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)-

Cat. No.: B11508431
M. Wt: 333.8 g/mol
InChI Key: QOVDFEZLLXKEIQ-UHFFFAOYSA-N
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Description

Propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)- is a complex organic compound characterized by its unique structure, which includes a propionic acid backbone, a chlorophenyl group, and a phenoxyacetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)- typically involves multiple steps:

  • Formation of the Chlorophenyl Intermediate: : The initial step often involves the chlorination of a phenyl ring to introduce the chlorine atom at the para position. This can be achieved using reagents like chlorine gas or sulfuryl chloride under controlled conditions.

  • Introduction of the Phenoxyacetyl Group: : The next step involves the acylation of the chlorophenyl intermediate with phenoxyacetic acid or its derivatives. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine.

  • Formation of the Propionic Acid Backbone: : The final step involves the introduction of the propionic acid moiety. This can be achieved through a condensation reaction with a suitable propionic acid derivative, often using catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenoxyacetyl group, leading to the formation of corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reduction reactions can target the carbonyl groups within the compound, converting them to alcohols. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

  • Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, H₂O₂

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation

    Substitution: NaOH, KOH, various nucleophiles

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)- serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural motifs are reminiscent of certain drug molecules, making it a valuable scaffold for drug discovery efforts.

Industry

In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and functional groups make it suitable for various chemical processes and product formulations.

Mechanism of Action

The mechanism of action of propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels. The phenoxyacetylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Propionic acid, 3-(4-bromophenyl)-3-(2-phenoxyacetylamino)-
  • Propionic acid, 3-(4-fluorophenyl)-3-(2-phenoxyacetylamino)-
  • Propionic acid, 3-(4-methylphenyl)-3-(2-phenoxyacetylamino)-

Uniqueness

Compared to similar compounds, propionic acid, 3-(4-chlorophenyl)-3-(2-phenoxyacetylamino)- is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s stability, solubility, and interaction with other molecules, making it distinct from its analogs.

Properties

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-3-[(2-phenoxyacetyl)amino]propanoic acid

InChI

InChI=1S/C17H16ClNO4/c18-13-8-6-12(7-9-13)15(10-17(21)22)19-16(20)11-23-14-4-2-1-3-5-14/h1-9,15H,10-11H2,(H,19,20)(H,21,22)

InChI Key

QOVDFEZLLXKEIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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